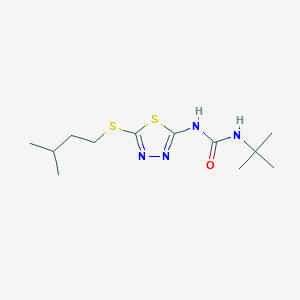

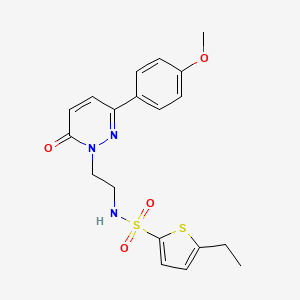

![molecular formula C13H12N4O2 B2549208 5-Methyl-N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazol-3-carboxamid CAS No. 1396783-59-7](/img/structure/B2549208.png)

5-Methyl-N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazol-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide involves several key steps, including 1,3-dipolar cycloaddition and elimination reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles . Similarly, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involves the creation of new chemical entities with enriched biological activities . These processes often involve the use of NMR, Mass, and IR spectral studies for characterization .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed through various spectroscopic methods, including NMR, mass spectra, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . The molecular geometries and electronic structures can be optimized and calculated using ab-initio methods, and the electrophilic and nucleophilic regions of the molecular surface can be identified .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can lead to a variety of products. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles can result in a mixture of 1,3- and 1,5-isomers in variable ratios . Additionally, the [3+2] cycloaddition reactions can yield novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are crucial for their potential applications. For example, the thermal stability of a compound can be determined through thermo-optical studies, with some compounds being stable up to 190°C . The solvent effects on structural parameters can also be studied using different solvents, and non-linear optical properties can be investigated for potential applications .

Biological Activities and Case Studies

The biological activities of related compounds are diverse and can include antibacterial, anti-inflammatory, and antioxidant activities . Molecular docking studies can be performed to ascertain the probable binding model with target enzymes, such as cyclooxygenase . In the case of antitubercular agents, some pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit promising in vitro potency against Mycobacterium tuberculosis strains, with one compound significantly reducing the bacterial burden in an infected mouse model . This suggests the potential of these compounds to be developed as lead compounds for future drug discovery.

Wissenschaftliche Forschungsanwendungen

- Pyrazolo[1,5-a]pyrimidine, einschließlich unserer Zielverbindung, wurden auf ihre antitrypanosomale Aktivität untersucht . Trypanosomiasis, verursacht durch Protozoenparasiten der Gattung Trypanosoma, ist eine vernachlässigte Tropenkrankheit. Diese Verbindungen zeigen vielversprechende Eigenschaften als potenzielle Therapeutika gegen Trypanosomeninfektionen.

- Ein weiteres interessantes Gebiet ist die antischistosomale Aktivität von Pyrazolo[1,5-a]pyrimidinen. Schistosomiasis, verursacht durch Blutegel (Schistosoma-Arten), betrifft Millionen von Menschen weltweit. Verbindungen wie unser Zielmolekül könnten neue Behandlungsmöglichkeiten bieten .

- Einige Pyrazolo[1,5-a]pyrimidine zeigen inhibitorische Wirkungen auf die HMG-CoA-Reduktase, ein Schlüsselenzym in der Cholesterinsynthese. Diese Verbindungen könnten potenziell als Cholesterinsenker entwickelt werden .

- COX-2 (Cyclooxygenase-2)-Inhibitoren werden zur Behandlung von Schmerzen und Entzündungen eingesetzt. Pyrazolo[1,5-a]pyrimidine haben eine COX-2-inhibitorische Aktivität gezeigt, was sie im Bereich der Schmerzbehandlung relevant macht .

- AMP (Adenosinmonophosphat)-Phosphodiesterase-Inhibitoren finden Anwendung bei Herzerkrankungen. Einige Pyrazolo[1,5-a]pyrimidine zeigen inhibitorische Wirkungen auf dieses Enzym, die sich möglicherweise auf die cAMP-Signalwege auswirken .

- KDR (Kinase Insert Domain Receptor)-Inhibitoren werden wegen ihrer antiangiogenen Eigenschaften untersucht. Pyrazolo[1,5-a]pyrimidine wurden als potenzielle KDR-Kinase-Inhibitoren untersucht .

- Diese Verbindungen wurden als selektive Liganden für periphere Benzodiazepin-Rezeptoren untersucht. Diese Rezeptoren sind an verschiedenen zellulären Prozessen beteiligt, darunter die mitochondriale Funktion und der Neuroschutz .

Antitrypanosomale Aktivität

Antischistosomale Aktivität

HMG-CoA-Reduktase-Inhibitoren

COX-2-selektive Inhibitoren

AMP-Phosphodiesterase-Inhibitoren

KDR-Kinase-Inhibitoren

Periphere Benzodiazepin-Rezeptor-Liganden

Antimikrobielle Mittel und Anxiolytika

Zusammenfassend lässt sich sagen, dass diese Verbindung in verschiedenen Bereichen vielversprechend ist, von der Behandlung tropischer Krankheiten bis hin zur kardiovaskulären Gesundheit und darüber hinaus. Forscher erforschen weiterhin ihre vielfältigen Anwendungen, was sie zu einem faszinierenden Thema für weitere Untersuchungen macht . 🌟

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by inhibiting purine biochemical reactions .

Biochemical Pathways

Related compounds are known to inhibit purine biochemical reactions . This inhibition could potentially affect downstream processes such as DNA synthesis and cellular energy production.

Result of Action

Related compounds are known to have antitrypanosomal activity , suggesting that this compound may also have similar effects.

Biochemische Analyse

Biochemical Properties

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with these biomolecules can influence biochemical reactions, potentially acting as an antimetabolite in purine biochemical activity .

Cellular Effects

The effects of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as a lipid droplet biomarker for HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating its versatility .

Molecular Mechanism

At the molecular level, 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s electron-donating groups at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide can vary with different dosages in animal models. Understanding these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is essential for safe and effective use .

Metabolic Pathways

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide within cells and tissues are critical aspects of its function. It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-9-6-11(16-19-9)13(18)14-7-10-8-15-17-5-3-2-4-12(10)17/h2-6,8H,7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZCRIRMBSBZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2549125.png)

![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)

![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)

![2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2549132.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)

![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)